Z-Aevd-fmk

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibition of Apoptosis in Leukemia Cells

A study by Liu et al. demonstrated that Z-AEVD-FMK significantly affects the survival rates of acute leukemia cells treated with chemotherapy. The combination of this compound with standard chemotherapy drugs resulted in lower survival rates compared to chemotherapy alone. Specifically, the survival rates for HL-60 cells treated with chemotherapy drugs combined with this compound were as follows:

| Chemotherapy Drug | Survival Rate (%) | With this compound (%) |

|---|---|---|

| Arsenic Trioxide | 76.92 ± 8.44 | 67.83 ± 4.81 |

| Adriamycin | 67.92 ± 4.39 | 33.89 ± 2.48 |

| Vincristine | 65.86 ± 20.25 | 42.70 ± 3.70 |

| Ara-C | 83.81 ± 15.11 | 69.11 ± 1.11 |

This data indicates that this compound enhances the cytotoxic effects of chemotherapy by inhibiting caspase-10, thus providing insights into potential combinatorial therapies for leukemia treatment .

Role in Chemoresistance

Another significant application of this compound is its role in studying chemoresistance mechanisms in cancer cells. Inhibition of caspase-10 has been linked to altered apoptotic responses in various cancer cell lines, suggesting that targeting this caspase could enhance the efficacy of existing treatments .

Applications in Virology

This compound has also been utilized to explore viral pathogenesis, particularly in studies involving the H5N1 avian influenza virus. Research indicates that activation of caspase-10 occurs during infection, and its inhibition by this compound can reduce viral-induced apoptosis in human monocyte-derived macrophages (MDMs). This suggests a potential therapeutic avenue for managing viral infections through modulation of apoptotic pathways .

Neurobiology Research

In neurobiology, this compound has been employed to investigate neuronal cell death mechanisms associated with neurodegenerative diseases. Studies have shown that caspase-10 plays a role in neuronal apoptosis triggered by various stressors, including oxidative stress and excitotoxicity . By inhibiting this caspase, researchers can better understand the pathways leading to neurodegeneration.

Summary of Key Findings

The following table summarizes key findings from various studies involving this compound:

| Study | Application | Findings |

|---|---|---|

| Liu et al., 2016 | Cancer therapy | Enhanced cytotoxicity when combined with chemotherapy |

| Avian H5N1 Study | Virology | Reduced apoptosis in infected MDMs |

| Sodium Butyrate-Induced Apoptosis Study | Neurobiology | Inhibition of caspase-3 activation alongside caspase-10 inhibition |

Mécanisme D'action

Target of Action

Z-AEVD-FMK is primarily an irreversible inhibitor of caspase-10 . Caspases are a family of cytosolic aspartate-specific cysteine proteases involved in the initiation and execution of apoptosis . Caspase-10 belongs to the apoptosis initiation group of caspases .

Mode of Action

This compound interacts with caspase-10 and related caspases . At a concentration of 10 µM, it can prevent the initiation of Fas signaling by caspase-10 in Jurkat T lymphoma cells . This interaction prevents Bid cleavage into its active form, thereby inhibiting caspase cascade activation and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting caspase-10, this compound prevents the initiation of Fas signaling, which is a crucial step in the apoptosis pathway . This results in the prevention of Bid cleavage into its active form, thereby inhibiting the caspase cascade activation and apoptosis .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , which suggests that it can readily cross cell membranes to exert its effects

Result of Action

The primary molecular effect of this compound’s action is the prevention of Bid cleavage into its active form . This results in the inhibition of the caspase cascade activation and apoptosis . On a cellular level, this means that this compound can prevent cell death in cells where apoptosis is initiated by caspase-10 .

Action Environment

It is known that the compound is shipped with polar packs and should be stored at -20 to -70 °c . Repeated freeze-thaw cycles should be avoided . These details suggest that temperature and storage conditions could potentially influence the stability and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Z-Aevd-fmk plays a significant role in biochemical reactions by inhibiting caspase-10 and other related caspases. Caspases are a family of protease enzymes that play essential roles in apoptosis, necrosis, and inflammation. This compound interacts with these enzymes by binding to their active sites, thereby preventing their catalytic activity. This inhibition is irreversible, meaning that once this compound binds to the caspase, the enzyme is permanently inactivated .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting caspase-10, this compound can prevent the initiation of Fas signaling in Jurkat T lymphoma cells, which in turn prevents the cleavage of Bid into its active form, the activation of the caspase cascade, and apoptosis . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of caspase-10 and related caspases. This binding is facilitated by the fluoromethyl ketone group of this compound, which forms a covalent bond with the cysteine residue in the active site of the caspase. This covalent bond formation leads to the irreversible inhibition of the enzyme, preventing it from cleaving its substrates and thereby blocking the apoptotic signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by storage conditions, with optimal stability observed when stored at -20°C and protected from light . Over time, this compound can degrade, leading to a reduction in its inhibitory activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it can continuously inhibit caspase activity and prevent apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit caspase activity without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve effective caspase inhibition.

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis. It interacts with enzymes such as caspase-10, preventing their activation and subsequent cleavage of apoptotic substrates. This inhibition can affect metabolic flux and metabolite levels, particularly those involved in apoptotic signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transporters or binding proteins. Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and binding affinities . This compound can accumulate in specific cellular compartments where caspases are active, thereby exerting its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with caspases and other apoptotic proteins. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are closely associated with the localization of its target enzymes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

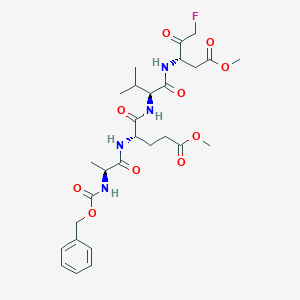

Z-AEVD-FMK est synthétisé par une série de réactions de couplage peptidique. La synthèse implique la protection et la déprotection des résidus d'acides aminés, suivies d'un couplage avec la fluorométhylcétone . La voie de synthèse générale comprend :

- Protection des acides aminés (Ala, Glu, Val, Asp) à l'aide de groupes protecteurs appropriés.

- Couplage séquentiel d'acides aminés protégés pour former la chaîne peptidique.

- Déprotection de la chaîne peptidique.

- Couplage de la chaîne peptidique avec la fluorométhylcétone pour former this compound .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles, telles que la température, le solvant et les catalyseurs, afin d'assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Z-AEVD-FMK subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que la fluorométhylcétone . Il peut également participer à des réactions d'hydrolyse dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols.

Réactions d'hydrolyse : Ces réactions se produisent en solution aqueuse, souvent en milieu acide ou basique.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent les peptides modifiés et les fragments hydrolysés de this compound .

Comparaison Avec Des Composés Similaires

Composés similaires

Z-VAD-FMK : Un autre inhibiteur des caspases qui cible plusieurs caspases, notamment la caspase-1, -3, -4, -5, -7, -8 et -9.

Z-DEVD-FMK : Inhibe spécifiquement la caspase-3 et est utilisé dans la recherche sur l'apoptose.

Z-FA-FMK : Inhibe la cathepsine B et L, utilisée dans des études sur les protéases lysosomales.

Unicité

Z-AEVD-FMK est unique en sa spécificité pour la caspase-10, ce qui en fait un outil précieux pour étudier les rôles distincts de la caspase-10 dans l'apoptose et d'autres processus cellulaires . Son mécanisme d'inhibition irréversible offre un moyen robuste de bloquer l'activité de la caspase-10, permettant des investigations détaillées sur les voies médiées par la caspase-10 .

Activité Biologique

Z-AEVD-fmk is a selective irreversible inhibitor of caspase-10, which plays a critical role in the apoptotic process. This compound is part of the fluoromethyl ketone (FMK) class of inhibitors, known for their ability to penetrate cells and inhibit caspase activity without causing cytotoxic effects. Understanding the biological activity of this compound involves exploring its mechanism of action, effects on apoptosis, and relevant research findings.

This compound acts by covalently binding to the active site of caspase-10, thereby preventing its activation and subsequent downstream effects on apoptosis. Caspases are cysteine proteases that play essential roles in programmed cell death. Specifically, caspase-10 is involved in the extrinsic apoptotic pathway, which is activated by death receptors such as Fas and TNF receptors.

Research Findings

Numerous studies have demonstrated the biological activity of this compound in various cellular contexts:

- Inhibition of Apoptosis : In experiments using MRK-nu-1 cells treated with sodium butyrate (SB), this compound effectively inhibited the activation of caspase-3, a key executor in the apoptotic cascade. This inhibition was observed alongside a reduction in DNA fragmentation, a hallmark of apoptosis .

-

Caspase Activity Analysis : A detailed study assessed the dose-dependent effects of SB on caspase-3, -8, and -10 activities. The results indicated that this compound completely blocked caspase-3 activation induced by SB treatment . The specific activities measured were:

- Caspase-3 : Control (123.0 ± 2.1 pmol/mg protein/min)

- Caspase-8 : Control (632.5 ± 25.5 pmol/mg protein/min)

- Caspase-10 : Control (85.9 ± 5.8 pmol/mg protein/min)

- Role in Extrinsic Pathway : Research has shown that this compound can delineate the roles of different caspases in apoptosis. For instance, it was used to confirm that caspase-10 acts upstream of caspase-3 during Fas-mediated apoptosis .

Study 1: Apoptosis Induction in Cancer Cells

A study investigating the apoptotic pathways in MIA PaCa-2 pancreatic cancer cells utilized this compound to explore its effects on cell viability and apoptosis induction. The results indicated that inhibition of caspase-10 led to significant alterations in apoptotic signaling pathways, suggesting a potential therapeutic application for this compound in cancer treatment .

Study 2: Tail Regression in Xenopus laevis

In a developmental biology context, this compound was employed to study tail regression during metamorphosis in Xenopus laevis. The inhibition of caspase-10 delayed this process, highlighting its role in developmental apoptosis .

Summary Table of Biological Activity

Propriétés

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)/t17-,19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZRBQFKZDGMTP-CDSYHYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FN4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.